Gastric Ulcer Incidence: Risedronate 5 mg vs Alendronate 10 mg (2-Week Endoscopic Study)
In a 2-week, evaluator-blinded endoscopic study of 515 healthy postmenopausal women, risedronate 5 mg daily was associated with a significantly lower incidence of gastric ulcers compared with alendronate 10 mg daily: 9 of 221 evaluable subjects (4.1%) in the risedronate group versus 30 of 227 (13.2%) in the alendronate group (P < 0.001) [1]. Mean gastric endoscopy scores for risedronate were also lower at days 8 and 15 (P ≤ 0.001), while esophageal and duodenal scores were similar between groups [1].
| Evidence Dimension | Incidence of gastric ulcers (endoscopically confirmed) |
|---|---|
| Target Compound Data | Risedronate 5 mg daily: 4.1% (9/221 evaluable subjects) |
| Comparator Or Baseline | Alendronate 10 mg daily: 13.2% (30/227 evaluable subjects) |
| Quantified Difference | 9.1 percentage points absolute reduction; relative risk reduction of approximately 69% |
| Conditions | 2-week treatment in healthy postmenopausal women; endoscopy performed at baseline, day 8, and day 15; evaluator-blinded assessment |
Why This Matters
This difference informs selection when upper gastrointestinal tolerability is a procurement priority, particularly for patients with a history of gastric sensitivity.
- [1] Lanza FL, Hunt RH, Thomson ABR, Provenza JM, Blank MA. Endoscopic comparison of esophageal and gastroduodenal effects of risedronate and alendronate in postmenopausal women. Gastroenterology. 2000;119(3):631-638. View Source
